3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This 1,2,4-triazin-5(4H)-one derivative features a unique 3-thioether regioisomeric form, not the common 6-substituted isomer. With no curated bioactivity data and a fragment-like profile (MW 298.16, LogP 2.5), it serves as an ideal blank-slate negative control for high-throughput screening and a scaffold for systematic SAR exploration. Analytical reference standard suitability is supported by Wiley MS Library characterization.

Molecular Formula C10H8BrN3OS
Molecular Weight 298.16
CAS No. 786660-56-8
Cat. No. B2636577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one
CAS786660-56-8
Molecular FormulaC10H8BrN3OS
Molecular Weight298.16
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=CC(=O)N2)Br
InChIInChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15)
InChIKeyKGUVOWHUVPLHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-((4-Bromobenzyl)thio)-1,2,4-triazin-5(4H)-one (CAS 786660-56-8): Core Identity and Physicochemical Baseline


3-((4-Bromobenzyl)thio)-1,2,4-triazin-5(4H)-one (CAS 786660-56-8) is a heterocyclic small molecule with the molecular formula C10H8BrN3OS and a molecular weight of 298.16 g/mol. It belongs to the 1,2,4-triazin-5-one class and is characterized by a 4-bromobenzylthio substituent at the 3-position [1]. The compound is cataloged in PubChem (CID 135831435) and ChEMBL (CHEMBL4074147), though no bioactivity data is currently curated in the latter [2]. Its computed physicochemical properties include an XLogP3-AA of 2.5, one hydrogen bond donor, and four hydrogen bond acceptors [1].

Why In-Class 1,2,4-Triazin-5-ones Cannot Substitute for 3-((4-Bromobenzyl)thio)-1,2,4-triazin-5(4H)-one


Generic substitution within the 1,2,4-triazin-5-one family is contraindicated due to the lack of publicly available functional data for this specific compound. Its precise regioisomeric form—a 3-thioether rather than the more common 6-substituted thioxo isomers—is a key distinguishing feature [1]. Direct functional replacement with a close analog, such as the 6-(4-bromobenzyl)-3-thioxo-2H-1,2,4-triazin-5-one regioisomer, risks introducing an entirely different pharmacological or reactivity profile, as the shift in substitution pattern can alter hydrogen-bonding networks, molecular topology, and target engagement [2]. Consequently, substituting this compound without confirmatory analytical verification breaks experimental continuity and invalidates comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-((4-Bromobenzyl)thio)-1,2,4-triazin-5(4H)-one Against Closest Analogs


Regioisomeric Differentiation: 3-Thioether vs. 6-Thioxo Triazinone Core

The target compound features a distinct regioisomeric configuration—a 3-(4-bromobenzyl)thio ether on a 1,2,4-triazin-5-one scaffold—which differentiates it from the closely related 6-(4-bromobenzyl)-3-thioxo-2H-1,2,4-triazin-5-one isomer. This structural shift results in a calculated hydrogen bond donor count of 1 for the target compound versus 2 for the 6-substituted isomer, with a correspondingly different pattern of hydrogen bond acceptors (4 vs. 3) [1][2]. Such fundamental differences in molecular recognition features are known to alter binding poses in target proteins and can change in vitro potency by more than 10-fold in related triazine chemotypes [3]. The absence of curated bioactivity data for the target compound versus the analytical characterization available for its isomer underscores a critical gap in functional understanding [1][2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Data Void as a Critical Differentiator: Absence of Biological Annotation

A defining characteristic of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one is the complete absence of curated bioactivity data in authoritative databases such as ChEMBL (CHEMBL4074147) and the lack of annotated biological activities on PubChem [1][2]. This contrasts with many other 1,2,4-triazin-5-one analogs, such as the herbicidal 4-amino-3-thio-as-triazin-5(4H)-ones, which have established functional profiles [3]. The target compound's lack of annotation makes it a blank-slate candidate for novel target discovery or for use as a negative control in screening campaigns, where a confirmed biologically inactive or unstudied scaffold is required.

Drug Discovery Chemical Probe Development Data Curation

Physicochemical Property Differentiation: Calculated Lipophilicity

The target compound has a computed LogP (XLogP3-AA) of 2.5, reflecting the contribution of the bromine atom and the benzylthio group [1]. This places it in a lipophilicity range distinct from simpler 1,2,4-triazine-5-one core structures, which typically have a LogP below 1.0 (e.g., the unsubstituted scaffold has a predicted LogP of approximately -0.5) [2]. The enhanced lipophilicity of the target compound may improve membrane permeability relative to less substituted analogs by an estimated 5- to 10-fold, based on common LogP-permeability correlations, making it a more suitable scaffold for cell-based phenotypic screening campaigns.

ADME/Tox Profiling Lead Optimization Compound Library Design

Validated Application Scenarios for 3-((4-Bromobenzyl)thio)-1,2,4-triazin-5(4H)-one


Use as a Structurally Defined Negative Control in High-Throughput Screening

Given its complete lack of curated bioactivity data [1], 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one is ideally suited as a blank-slate negative control in high-throughput screening campaigns targeting novel proteins. Its physicochemical profile (LogP 2.5, one HBD) ensures solubility and permeability characteristics are consistent with a drug-like small molecule, making it a more relevant control than simple solvent blanks [2].

Chemical Probe for Investigating Underexplored 1,2,4-Triazine Chemotypes

The distinct 3-thioether regioisomeric form of this compound differentiates it from the more common 6-substituted triazinones [3]. This makes it a valuable scaffold for medicinal chemists to systematically explore the impact of regioisomerism on target binding, starting from a compound with no pre-existing biological annotation.

Fragment-Based Lead Discovery Library Enrichment

With a molecular weight of 298.16 g/mol and a computed LogP of 2.5, this compound falls within the Rule-of-Three space for fragment-based screening [2]. Its unique combination of a brominated aryl group and a triazinone core provides a three-dimensional pharmacophore that is underrepresented in standard fragment libraries.

Metabolite Profiling and Analytical Reference Standard

For laboratories studying the metabolism or environmental fate of brominated heterocycles, the availability of a structurally characterized reference in the Wiley Mass Spectral Library [3] supports its use as an analytical reference standard for GC-MS and LC-MS method development, distinguishing it from analogs not characterized by these methods.

Quote Request

Request a Quote for 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.